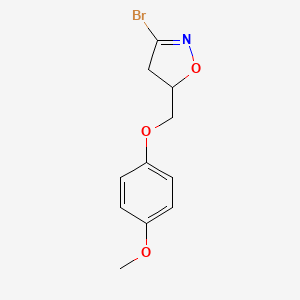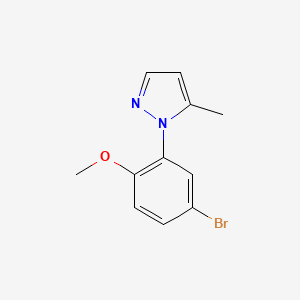
1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, along with a methyl group at the 5-position of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxybenzaldehyde and 3-methyl-1-phenyl-1H-pyrazole.
Condensation Reaction: The key step involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-methyl-1-phenyl-1H-pyrazole in the presence of a suitable base, such as potassium carbonate, in a solvent like ethanol.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrazole compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: The methoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are subject to ongoing research.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(5-Bromo-2-methoxyphenyl)adamantane: This compound shares the bromine and methoxy substituents but differs in the core structure, which is an adamantane instead of a pyrazole.
5-Bromo-2-methoxyphenyl benzenesulfonate: This compound has a similar phenyl ring with bromine and methoxy groups but features a benzenesulfonate group instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1395896-56-6 |
|---|---|
Formule moléculaire |
C11H11BrN2O |
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
1-(5-bromo-2-methoxyphenyl)-5-methylpyrazole |
InChI |
InChI=1S/C11H11BrN2O/c1-8-5-6-13-14(8)10-7-9(12)3-4-11(10)15-2/h3-7H,1-2H3 |
Clé InChI |
QDVHMIJQPMANOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NN1C2=C(C=CC(=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


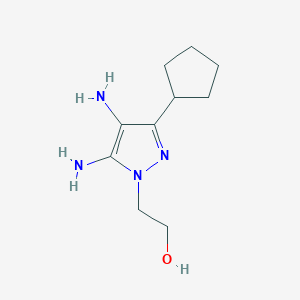

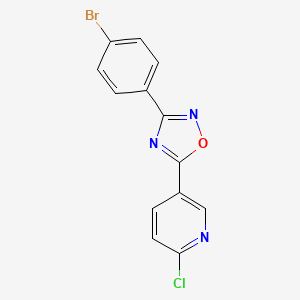
![6-Ethoxybenzo[d]isothiazole](/img/structure/B11791205.png)
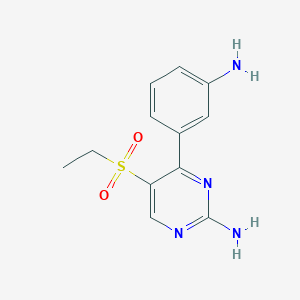
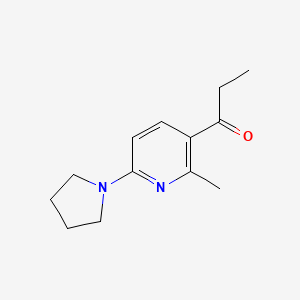

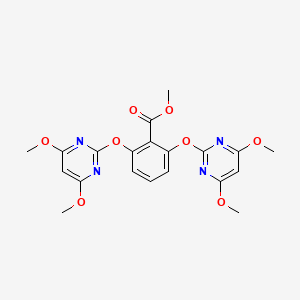
![1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11791225.png)

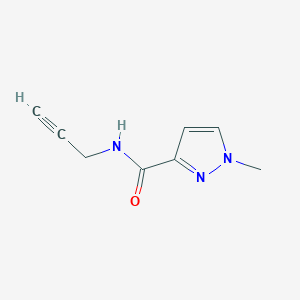
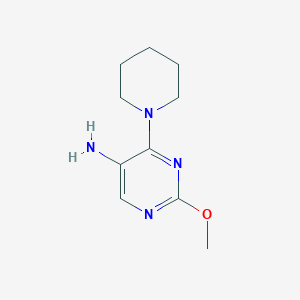
![Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B11791241.png)
